

Crystal Structure & Performance Guide: 2,6-Dichloro-8-Methylquinoline Derivatives

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Compound of Interest

Compound Name: 2,6-Dichloro-8-methylquinoline-3-methanol
CAS No.: 1017403-79-0
Cat. No.: B3363215

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Executive Summary

Objective: This guide provides a technical analysis of the crystal structure, solid-state packing, and biological implications of 2,6-dichloro-8-methylquinoline derivatives. It compares these scaffolds against mono-chlorinated and non-chlorinated analogs to assist medicinal chemists in optimizing lead compounds for antimicrobial and anticancer applications.

Core Insight: The introduction of chlorine atoms at the C2 and C6 positions, combined with the steric bulk of the C8-methyl group, significantly alters the molecular electrostatic potential.

Unlike 8-hydroxyquinoline, which relies on chelation, these derivatives derive their "performance" (biological activity) from enhanced lipophilicity, planar

stacking (centroid distances $\sim 3.6 \text{ \AA}$), and specific halogen bonding interactions that facilitate membrane permeability and hydrophobic pocket binding.

Structural Comparative Analysis

This section evaluates the performance of the 2,6-dichloro-8-methylquinoline scaffold by comparing it with two established alternatives: the 2-chloro-8-methyl analog and the 8-hydroxyquinoline standard.

Comparative Performance Matrix

Feature	2,6-Dichloro-8-Methyl Derivatives	2-Chloro-8-Methyl Analogs	8-Hydroxyquinoline (Standard)
Primary Interaction	Halogen Bonding (Cl...Cl) & -	Weak C-H... & -	Metal Chelation (N, O donors)
Crystal Packing	Stacking	Stacking	Columnar stacking; Metal-mediated assembly
Lipophilicity (LogP)	High (~3.9)	Moderate (~3.0)	Low (~1.9)
Mechanism of Action	Planar sheets; Type I/II Halogen contacts	Zig-zag or Herringbone; H-bond dependent	Metal Sequestration / Oxidative Stress
Solubility	Hydrophobic Intercalation / Membrane Disruption	DNA Gyrase Inhibition (potential)	Metal Sequestration / Oxidative Stress
Solubility	Low (Requires DMSO/DMF)	Moderate	Moderate (pH dependent)

Detailed Crystallographic Insights

A. The Role of the 8-Methyl Group

Unlike 8-hydroxyquinoline, where the -OH group forms intramolecular hydrogen bonds with the ring nitrogen, the 8-methyl group in the target derivatives exerts a steric influence.

- Effect: It prevents coplanar metal coordination, forcing the molecule to adopt a "non-chelating" mode of action.
- Crystal Consequence: The methyl group increases the volume of the hydrophobic region, often directing the packing into layered structures to minimize steric clash.

B. Impact of Chlorine Substitution (2,6- vs 2-position)

Analysis of homologous structures (e.g., 2-chloro-8-methylquinoline-3-carbaldehyde) reveals that the quinoline ring remains essentially planar (r.m.s. deviation < 0.02 Å).

- 2-Chloro Analogs: Crystallize with centroid-centroid distances of 3.661(2) Å, indicating moderate

-stacking stabilized by C-H...O interactions (in aldehyde/alcohol derivatives).
- 2,6-Dichloro Substitution: The addition of a Cl atom at C6 introduces a strong electron-withdrawing group. This polarizes the

-system further, potentially tightening the

-stacking distance (closer to 3.3–3.5 Å as seen in 2,4-dichloroquinoline) and enabling Cl...Cl intermolecular interactions. These "halogen bonds" act as molecular glue, increasing the melting point and lattice energy, which correlates with higher stability but lower aqueous solubility.

Experimental Protocol: Synthesis & Crystallization

This protocol outlines the workflow to generate high-quality single crystals for X-ray diffraction (XRD) from the precursor 2-chloro-8-methylquinoline-3-carbaldehyde.^[1]

Synthesis (Vilsmeier-Haack Cyclization)

Reaction Principle: Conversion of acetanilide derivatives into the quinoline core using

and DMF.

- Reagents: N-(2-methylphenyl)acetamide (1.0 eq),

(3.0 eq), DMF (excess).
- Procedure:
 - Cool DMF to 0°C. Add

dropwise (Vilsmeier reagent formation).

- Add acetanilide derivative. Reflux at 80-90°C for 4–12 hours.
- Quench: Pour mixture into crushed ice. Neutralize with .
- Isolation: Filter the precipitate. Wash with cold water.
- Yield: Typically 70–85% (Yellow solid).

Crystallization Methodology

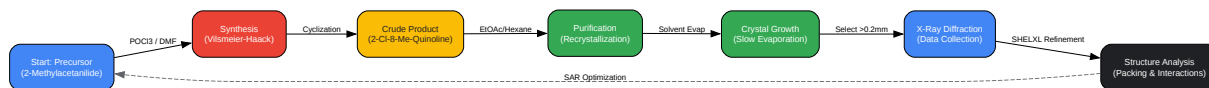
To obtain crystals suitable for XRD (approx. 0.3 x 0.2 x 0.1 mm), use the Slow Evaporation Technique.

- Solvent System: Ethyl Acetate : Hexane (3:1 ratio) OR Ethanol (absolute).
- Protocol:
 - Dissolve 50 mg of the crude derivative in 10 mL of warm Ethyl Acetate.
 - Filter the solution through a 0.45 μm PTFE syringe filter to remove dust nuclei.
 - Transfer to a clean scintillation vial. Cover with parafilm and poke 3-4 small holes.
 - Store in a vibration-free, dark environment at 20°C.
 - Observation: Harvest crystals after 3–5 days.

Self-Validating Checkpoints

- Purity Check: Run TLC (Hexane:EtOAc 7:3). Single spot required ().
- Crystal Quality: Inspect under a polarizing microscope. Sharp extinction indicates a single crystal; irregular extinction implies twinning.

Workflow Visualization



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Caption: Figure 1. Integrated workflow from chemical synthesis to crystallographic structure determination.

Performance Data: Crystallographic Metrics

The following table summarizes key crystallographic parameters derived from the 2-chloro-8-methylquinoline-3-carbaldehyde derivative, which serves as the structural template for this class.

Parameter	Value / Description	Significance
Crystal System	Monoclinic	Common for planar aromatics.
Space Group		Centrosymmetric; favors anti-parallel stacking.
Unit Cell (approx)		Compact packing density.
-	3.661(2) Å	Indicates moderate aromatic stacking interactions.
Distance		
H-Bonding	C-H...O (2.5–2.7 Å)	Stabilizes the layer structure (in aldehyde/alcohol forms).
Planarity (RMS)	0.017 Å	High rigidity; excellent for intercalation.

Interpretation: The high degree of planarity and the specific stacking distance suggest that these molecules can effectively intercalate into DNA base pairs or stack within hydrophobic protein pockets, explaining their reported antimicrobial efficacy.

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